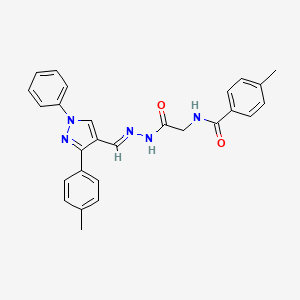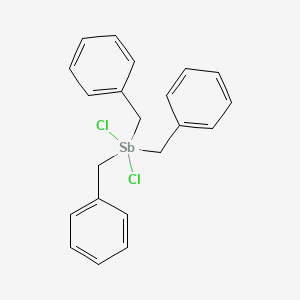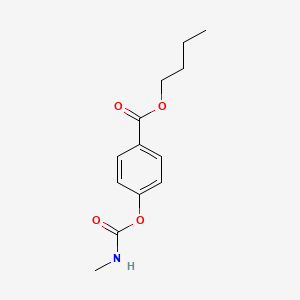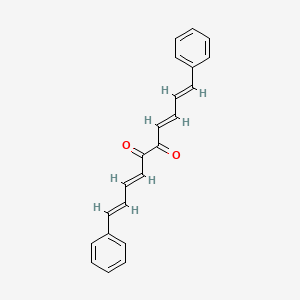
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyphenyl group and an asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine typically involves the reaction of 4-phenoxyphenylamine with asparagine derivatives under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenoxyphenyl group and the asparagine moiety. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine undergoes various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the asparagine moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.
Comparison with Similar Compounds
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine can be compared with other similar compounds, such as:
N-(4-phenoxyphenyl)ethylamine: Similar structure but lacks the asparagine moiety, resulting in different biological activity.
N-(4-phenoxyphenyl)acetamide: Contains an acetamide group instead of the asparagine moiety, leading to variations in chemical reactivity and applications.
4-phenoxyphenylboronic acid: Used in organic synthesis but has different functional groups and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the phenoxyphenyl group and the asparagine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-oxo-4-(4-phenoxyanilino)-2-(prop-2-enylamino)butanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-2-12-20-17(19(23)24)13-18(22)21-14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h2-11,17,20H,1,12-13H2,(H,21,22)(H,23,24) |
InChI Key |
UZLRNQCFQBIUIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)
![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
